molecular formula C17H14Cl2N2O B6614066 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 22174-00-1

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B6614066
CAS No.: 22174-00-1
M. Wt: 333.2 g/mol
InChI Key: VPXFQXYYNWTVCG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its potential as an anticancer agent. Research indicates that compounds with indole structures often exhibit significant anticancer properties due to their ability to interact with various cellular pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways.
    • It could inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply.
  • Case Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar indole derivatives showed efficacy against multiple cancer cell lines, suggesting a potential pathway for further exploration of this compound's therapeutic effects .
    • Another investigation highlighted the role of indole-based compounds in modulating the immune response against tumors, indicating that this compound might enhance immunotherapeutic strategies .

Neurological Applications

The compound's structure suggests potential applications in neurological disorders. Indole derivatives are often investigated for their neuroprotective effects.

  • Mechanism of Action :
    • The compound may act as a serotonin receptor modulator, influencing mood and cognitive functions.
    • It could also exhibit neuroprotective properties through antioxidant mechanisms.
  • Case Studies :
    • Research has shown that indole derivatives can alleviate symptoms of depression and anxiety in preclinical models . Further studies are necessary to evaluate the specific effects of this compound on neurological health.

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound possess antimicrobial properties.

  • Mechanism of Action :
    • The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Case Studies :
    • A study indicated that indole-based compounds demonstrated significant activity against various bacterial strains, including resistant strains . This suggests potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior.

Biological Activity

3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including cancer treatment, anti-inflammatory responses, and antimicrobial effects. The following sections will explore its synthesis, biological mechanisms, research findings, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine. The process is conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. This synthetic route is crucial for producing the compound with high purity and yield, which is essential for subsequent biological testing.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety in the compound is known to bind with high affinity to multiple receptors and enzymes, modulating their activities and influencing cellular signaling pathways. This modulation can lead to significant changes in cell function and behavior, particularly in cancer cells where such pathways are often dysregulated .

  • Receptor Interaction : The compound may interact with specific receptors involved in cell proliferation and apoptosis.
  • Enzyme Modulation : It can inhibit or activate enzymes that play critical roles in metabolic pathways.
  • Cell Signaling : By affecting signaling pathways, it may alter gene expression profiles leading to therapeutic effects.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in colorectal cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models. This activity suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityNotable Differences
N-[2-(1H-Indol-3-yl)ethyl]benzamideLacks chlorine substituentsLower anticancer activityAbsence of chlorine reduces reactivity
3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]anilineAniline group instead of benzamideDifferent enzyme interactionsAlters binding affinity and selectivity

The presence of chlorine substituents in this compound enhances its biological activity compared to its analogs by influencing its chemical reactivity and interaction with biological targets .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study published in Cancer Research demonstrated that treatment with this compound led to a marked reduction in tumor growth in xenograft models of colorectal cancer .
  • Another investigation focused on its anti-inflammatory properties found significant reductions in cytokine levels after administration in animal models simulating rheumatoid arthritis.

Properties

IUPAC Name

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXFQXYYNWTVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406694
Record name 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22174-00-1
Record name 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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